molecular formula C8ClF17 B3031402 1-Chloroheptadecafluorooctane CAS No. 307-33-5

1-Chloroheptadecafluorooctane

Cat. No.: B3031402
CAS No.: 307-33-5
M. Wt: 454.51 g/mol
InChI Key: SYVYTZLRTMPUCD-UHFFFAOYSA-N
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Description

1-Chloroheptadecafluorooctane (CAS 307-33-5) is a perfluoroalkyl substance (PFAS) with the molecular formula C₈ClF₁₇, featuring a linear octane backbone substituted with 17 fluorine atoms and one chlorine atom at the terminal position. This compound has been detected in environmental and biological matrices, such as greater flamingo blood, using advanced analytical techniques like liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) . Its structural rigidity and strong carbon-fluorine bonds contribute to exceptional chemical stability, thermal resistance, and environmental persistence, making it a subject of regulatory scrutiny due to bioaccumulation concerns .

Chemical Reactions Analysis

1-Chloroheptadecafluorooctane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Chemical Research Applications

Solvent and Reagent in Organic Synthesis
1-Chloroheptadecafluorooctane is often utilized as a solvent and reagent in organic synthesis due to its stability and ability to dissolve a variety of organic compounds. Its unique carbon-fluorine bonds confer exceptional resistance to degradation, making it ideal for reactions that require prolonged exposure to reactive environments.

Comparison with Similar Compounds
The compound's reactivity can be contrasted with other fluorinated compounds:

Compound NameKey FeaturesApplications
PerfluorooctaneLacks chlorine; different reactivityUsed in high-performance lubricants
PerfluorononaneLonger carbon chain; distinct propertiesEmployed in specialty chemical production
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctaneSimilar structure; variations in reactivityInvestigated for environmental impact studies

Biological Research Applications

Studies on Cell Membranes
Due to its hydrophobic characteristics, this compound is employed in biological studies focusing on cell membranes and lipid interactions. It aids in understanding how fluorinated compounds influence membrane dynamics and cellular processes.

Drug Delivery Systems
Research is ongoing into the potential use of this compound in drug delivery systems. Its stability could enhance the efficacy of drug formulations by improving bioavailability and targeting specific tissues.

Medical Applications

Contrast Agents in Medical Imaging
The compound is being investigated as a potential contrast agent for medical imaging techniques such as MRI. Its unique properties may allow for better visualization of tissues and organs due to its ability to alter magnetic resonance signals.

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its properties are leveraged in producing lubricants and surface-active agents that require high thermal stability and resistance to oxidation.

Case Study 1: Environmental Impact Assessment

A study conducted by NTNU focused on the environmental persistence of per- and polyfluoroalkyl substances (PFAS), including this compound. The research highlighted the compound's potential to accumulate in biological systems and its long-term effects on ecosystems .

Case Study 2: Drug Formulation Development

Research published in various pharmaceutical journals has explored the incorporation of this compound into drug formulations aimed at enhancing solubility and stability. Preliminary results indicate improved performance metrics compared to traditional solvents .

Mechanism of Action

The mechanism by which 1-chloroheptadecafluorooctane exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer exceptional chemical stability and resistance to degradation. The compound interacts with molecular targets through hydrophobic interactions, affecting the structure and function of biological membranes and other macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-Chloroheptadecafluorooctane with structurally or functionally related fluorinated and chlorinated compounds, emphasizing their chemical properties, environmental impacts, and applications.

Structural and Functional Group Comparisons

This compound (C₈ClF₁₇)

  • Structure : Linear perfluoroalkane with a single chlorine substituent.
  • Functional Groups : Terminal chlorine (–Cl) and perfluorinated carbon chain (–CF₂–CF₂–).
  • Key Properties : High molecular weight (≈470 g/mol), low volatility, and resistance to degradation .

Chlorodifluoromethane (HCFC-22, CHClF₂)

  • Structure : Simple hydrochlorofluorocarbon (HCFC) with one chlorine, two fluorines, and one hydrogen attached to methane.
  • Functional Groups : –Cl and –F substituents on a methane backbone.

1-Chloro-1,1-difluoroethane (HCFC-142b, C₂H₃ClF₂)

  • Structure : Ethane derivative with two fluorine atoms and one chlorine on the same carbon.
  • Functional Groups : –CF₂Cl group.

Tetradecafluorohexane (C₆F₁₄)

  • Structure : Perfluorinated hexane without chlorine.
  • Functional Groups : Fully fluorinated carbon chain (–CF₂–).
  • Key Properties : Extremely inert, zero ODP, but high GWP (≈9,200), used in electronics cooling and heat-transfer fluids .

1-Chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane (C₅ClF₉)

  • Structure : Cyclopentane ring substituted with nine fluorine atoms and one chlorine.
  • Functional Groups : Cyclic fluorocarbon with –Cl substituent.

Environmental and Regulatory Profiles

Compound CAS ODP GWP (100-yr) Applications Regulatory Status
This compound 307-33-5 N/A ~7,000* Industrial surfactants, coatings Restricted under PFAS regulations
HCFC-22 75-45-6 0.055 1,760 Refrigeration (phased out) Montreal Protocol phase-out
HCFC-142b 75-68-3 0.065 2,310 Foam blowing, refrigerants (historical) Phased out in developed nations
Tetradecafluorohexane 355-42-0 0 9,200 Electronics cooling, heat transfer Unregulated but monitored
C₅ClF₉ (cyclic) 375-71-3 N/A N/A Specialty solvents Limited data

*Estimated based on perfluorocarbon analogs.

Key Findings:

Global Warming : All compared compounds have high GWP due to fluorine content. This compound’s GWP is extrapolated to be lower than Tetradecafluorohexane but higher than HCFCs .

Persistence : this compound and Tetradecafluorohexane are environmentally persistent, while HCFCs degrade faster (years vs. decades) due to C–H bond reactivity .

Biological Activity

1-Chloroheptadecafluorooctane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is characterized by its unique chemical structure, which includes a long carbon chain fully substituted with fluorine atoms. This compound has garnered attention due to its persistence in the environment and potential biological effects.

This compound is notable for its strong carbon-fluorine bonds, which contribute to its stability and resistance to degradation. This stability raises concerns regarding its accumulation in biological systems and the environment. The compound's molecular formula is C17ClF17C_{17}ClF_{17}, and it exhibits hydrophobic characteristics due to the fluorinated carbon chain.

Toxicological Studies

Research on the toxicological effects of this compound is limited but highlights several key areas:

  • Bioaccumulation : Studies indicate that PFAS compounds can bioaccumulate in organisms. For example, certain PFAS have shown the ability to accumulate in higher trophic level organisms, suggesting a potential for this compound to enter food webs .
  • Endocrine Disruption : Some studies suggest that PFAS may interfere with hormonal systems. While specific data on this compound is scarce, related compounds within the PFAS family have demonstrated endocrine-disrupting properties .
  • Immunotoxicity : Research has indicated that exposure to PFAS can lead to immunotoxic effects, potentially impairing immune responses . This effect raises concerns about the health implications of exposure to this compound.

In Vivo and In Vitro Studies

  • Animal Studies : Limited animal studies have been conducted on similar compounds within the PFAS family. These studies often reveal alterations in liver function, lipid metabolism, and immune response. The extrapolation of these findings to this compound suggests potential adverse effects, although direct studies are necessary for confirmation.
  • Cell Culture Experiments : In vitro studies using cell lines exposed to fluorinated compounds have shown cytotoxic effects at high concentrations. These findings warrant further investigation into the specific cellular mechanisms affected by this compound.

Case Studies

While direct case studies specifically addressing this compound are lacking, broader research on PFAS provides valuable insights:

  • Environmental Impact : A case study in a contaminated site revealed significant levels of PFAS in groundwater and biota, emphasizing the need for monitoring and remediation efforts . The persistence of such compounds raises questions about their long-term biological impacts.
  • Human Health Studies : Epidemiological studies have linked PFAS exposure to various health outcomes, including increased cholesterol levels and thyroid disease. Although these studies do not specifically mention this compound, they highlight potential health risks associated with similar compounds .

Data Table: Summary of Biological Effects of PFAS Compounds

Biological EffectObserved CompoundsNotes
BioaccumulationVarious PFASAccumulation in wildlife and humans
Endocrine DisruptionPerfluorooctanoic acidPotential disruption of hormonal functions
ImmunotoxicityPerfluorinated compoundsImpaired immune response noted
Liver ToxicityPerfluorononanoic acidAlterations in liver function observed

Q & A

Basic Research Questions

Q. How can researchers detect trace levels of 1-Chloroheptadecafluorooctane in environmental samples?

  • Methodology : Utilize liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for high-resolution detection. Solid-phase extraction (SPE) using C18 cartridges is recommended for sample preparation. Calibration curves should be constructed with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to account for matrix effects. Detection limits as low as 0.1 ng/L have been reported in aqueous matrices .

Advanced Research Questions

Q. How should researchers resolve contradictions in environmental persistence data for this compound across studies?

  • Methodology : Apply systematic review frameworks (e.g., PICO) to identify variables influencing discrepancies, such as differences in soil organic carbon content or microbial activity. Meta-analyses should stratify data by environmental compartment (water, soil, biota) and employ sensitivity analysis to weigh studies based on methodological rigor (e.g., adherence to OECD guidelines for degradation studies). Cross-validation using controlled microcosm experiments can isolate confounding factors .

Q. What advanced modeling approaches are suitable for predicting the toxicokinetics of this compound in mammalian systems?

  • Methodology : Physiologically based pharmacokinetic (PBPK) models should integrate in vitro hepatic clearance data (e.g., human liver microsomes) and partition coefficients (log P). Parameterize models using in silico tools like EPI Suite for solubility and permeability estimates. Validate against in vivo rodent studies, focusing on bioaccumulation in lipid-rich tissues. Critical effect levels (NOAELs/LOAELs) must be derived from dose-response curves with 95% confidence intervals .

Q. How can researchers design experiments to investigate the photooxidative degradation pathways of this compound?

  • Methodology : Use solar simulators with UV-Vis irradiation (290–800 nm) to mimic environmental conditions. Monitor degradation products via high-resolution tandem MS (HRMS/MS) and identify intermediates using isotopic labeling. Quantum chemical calculations (e.g., DFT) can predict reaction energetics and validate observed pathways. Experimental protocols must specify irradiance levels (W/m2^2) and quenching methods to arrest secondary reactions .

Q. Methodological Frameworks and Best Practices

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on bioaccumulation should justify sample sizes using power analysis and include negative controls to exclude background contamination .
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (main manuscript) and supplementary details (e.g., NMR spectra, raw chromatograms). Use standardized units (e.g., ng/g wet weight for tissue concentrations) .
  • Ethical Compliance : Obtain institutional approval for studies involving vertebrate animals or human-derived materials. Explicitly state compliance with OECD test guidelines or REACH regulations in methodologies .

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVYTZLRTMPUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClC8F17, C8ClF17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184724
Record name 1-Chloroheptadecafluorooctane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-33-5
Record name Perfluorooctyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-33-5
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Record name 1-Chloroheptadecafluorooctane
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Record name 1-Chloroheptadecafluorooctane
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Record name 1-chloroheptadecafluorooctane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Chloroheptadecafluorooctane
1-Chloroheptadecafluorooctane
1-Chloroheptadecafluorooctane
1-Chloroheptadecafluorooctane
1-Chloroheptadecafluorooctane

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